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An objective review of the efficacy and safety of the NMDA receptor antagonist remacemide in
controlled clinical trials for epilepsy, Parkinson's disease, and Huntington's disease.

Introduction

Remacemide is an investigational drug that acts as a low-affinity, non-competitive N-methyl-D-
aspartate (NMDA) receptor antagonist and also exhibits sodium channel blocking properties.[1]
[2] Its mechanism of action, which involves modulating glutamatergic neurotransmission, has
led to its investigation as a potential therapeutic agent for several neurological disorders.[3][4]
This guide provides a comprehensive comparison of remacemide versus placebo based on
data from controlled clinical trials in patients with epilepsy, Parkinson's disease, and
Huntington's disease. The data presented herein is intended for researchers, scientists, and
drug development professionals to provide an objective overview of the clinical performance of
remacemide.

Efficacy Data

The efficacy of remacemide has been evaluated in several randomized, double-blind, placebo-
controlled clinical trials across different neurological conditions. The primary outcomes varied
depending on the disease, with seizure frequency reduction being the key endpoint in epilepsy,
motor function improvement in Parkinson's disease, and slowing of functional decline in
Huntington's disease.

Epilepsy
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In patients with refractory epilepsy, adjunctive therapy with remacemide showed a dose-
dependent increase in the percentage of responders (defined as a 250% reduction in seizure
frequency) compared to placebo.[5] One study found that at a dose of 1200 mg/day, 23% of
patients responded to remacemide compared to 7% on placebo (p=0.016). Another trial
reported a significant difference at 800 mg/day, with a 30% responder rate for remacemide
versus 15% for placebo (p=0.049). A crossover trial also demonstrated a 33% reduction in
median seizure frequency with remacemide compared to placebo (p=0.041).

Table 1: Efficacy of Remacemide as Adjunctive Therapy in Epilepsy

. Responder
. Remacemide Responder
Trial Rate p-value
Dose . Rate (Placebo)
(Remacemide)

Seizure, 2002

) 1200 mg/day 23% 7% 0.016
(Q.1.D. regimen)
Seizure, 2002

) 800 mg/day 30% 15% 0.049
(B.1.D. regimen)
Seizure, 2000 600 mg/day 30% 9% -

Parkinson's Disease

In patients with Parkinson's disease experiencing motor fluctuations, remacemide did not
demonstrate a significant improvement in the primary efficacy endpoints in a large dose-
ranging study. While there were trends toward improvement in "on" time and Unified
Parkinson's Disease Rating Scale (UPDRS) motor scores at doses of 150 and 300 mg/day,
these did not reach statistical significance. Another study in early Parkinson's disease patients
not yet receiving dopaminergic therapy also found no short-term improvement in motor function

with remacemide monotherapy.

Table 2: Efficacy of Remacemide in Parkinson's Disease with Motor Fluctuations
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Mean Change Mean Change

Outcome Remacemide . .
from Baseline from Baseline p-value
Measure Dose .
(Remacemide) (Placebo)
Not specified
Percent "On" -~ o
T 150 mg/day (Trend toward Not specified Not Significant
ime
improvement)
Not specified
Percent "On" - o
Ti 300 mg/day (Trend toward Not specified Not Significant
ime
improvement)
Motor UPDRS ] )
150 mg/day -1.3 units +1.7 units 0.03
Score
Motor UPDRS ] )
300 mg/day -1.7 units +1.7 units 0.01

Score

Note: While the p-values for motor UPDRS score changes at 150 mg/d and 300 mg/d were
significant, the overall study concluded that the improvements were not significant for the
primary endpoint.

Huntington's Disease

A large, long-term study in patients with early Huntington's disease found that remacemide, at
a dosage of 200 mg three times daily, did not significantly slow functional decline as measured
by the Total Functional Capacity (TFC) scale over 30 months. There was a trend toward a
beneficial impact on chorea, but this was not statistically significant.

Table 3: Efficacy of Remacemide in Early Huntington's Disease
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Mean Mean
Outcome Remacemid Change in Placebo Change in o-value
Measure e Treatment TFC from Treatment TFC from

Baseline Baseline
Total
Functional Remacemide - - Not

] Not specified Placebo Not specified o

Capacity 600 mg/day Significant
(TFC)

Safety and Tolerability

Across the clinical trials, remacemide was generally well-tolerated. The most commonly
reported adverse events were related to the central nervous system and gastrointestinal
system.

Table 4: Common Adverse Events Reported in Remacemide Clinical Trials

Adverse Event Epilepsy Trials P.j:trkinson'-s H-untingtorr's
Disease Trials Disease Trials

Dizziness Yes Yes Yes

Nausea Yes Yes Yes

Abnormal Gait Yes - -

Somnolence Yes - -

Diplopia Yes - -

Fatigue Yes - -

Vomiting - - Yes

In epilepsy trials, these adverse events were generally mild to moderate in severity. In a
Parkinson's disease study, dizziness and nausea were the most common dosage-related
adverse events. The trial in Huntington's disease also reported an increased frequency of
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nausea, vomiting, and dizziness with remacemide. Treatment withdrawal rates were higher
with remacemide compared to placebo in some epilepsy studies.

Experimental Protocols

The clinical trials of remacemide were typically multicenter, randomized, double-blind, placebo-
controlled studies.

Representative Epilepsy Trial Methodology

A typical adjunctive therapy trial in refractory epilepsy involved the following:
Study Design: A double-blind, placebo-controlled, multicenter, parallel-group study.

Patient Population: Adult patients with refractory epilepsy on a stable regimen of up to three
antiepileptic drugs.

Randomization: Patients were randomized to receive either placebo or one of several fixed
doses of remacemide (e.g., 300, 600, or 1200 mg/day).

Treatment Period: The treatment phase typically lasted for up to 15 weeks, including a
titration phase and a maintenance phase.

Primary Efficacy Endpoint: The primary outcome was the percentage of patients who
achieved a 50% or greater reduction in seizure frequency from baseline (responder rate).

Safety Assessments: Safety and tolerability were monitored through the recording of adverse
events, clinical laboratory tests, and vital signs.

Representative Parkinson's Disease Trial Methodology

A representative trial in Parkinson's disease with motor fluctuations included:

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-ranging study.

o Patient Population: Patients with Parkinson's disease treated with levodopa and
experiencing motor fluctuations.
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Randomization: Patients were randomized to receive one of four dosage levels of
remacemide or placebo.

Treatment Period: The treatment duration was 7 weeks.

Primary Objective: The primary goal was to assess the short-term tolerability and safety of
remacemide.

Efficacy Assessments: Preliminary efficacy data was collected using home diaries to record
"on" and "off" time and the Unified Parkinson's Disease Rating Scale (UPDRS).

Representative Huntington's Disease Trial Methodology

The key trial in Huntington's disease followed this protocol:

Study Design: A multicenter, parallel group, double-blind, 2x2 factorial, randomized clinical
trial.

Patient Population: Research participants with early-stage Huntington's disease.

Randomization: Patients were randomized to receive coenzyme Q10, remacemide
hydrochloride (200 mg three times daily), both, or neither.

Treatment Period: The treatment period was 30 months.

Primary Efficacy Endpoint: The primary measure of efficacy was the change in Total
Functional Capacity (TFC) from baseline to 30 months.

Safety Assessments: Safety was evaluated based on the frequency of clinical adverse
events.

Mechanism of Action and Experimental Workflow

The proposed mechanism of action for remacemide and a typical clinical trial workflow are

illustrated in the diagrams below.
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Caption: Proposed mechanism of action of remacemide and its active metabolite.
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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
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Conclusion

Based on the available data from controlled clinical trials, remacemide has demonstrated a
modest, dose-dependent efficacy in reducing seizure frequency in patients with refractory
epilepsy when used as an adjunctive therapy. However, it did not show a significant therapeutic
benefit in improving motor symptoms in Parkinson's disease or in slowing functional decline in
Huntington's disease. The drug was generally well-tolerated, with the most common side
effects being dizziness and nausea. Further research would be necessary to explore its
potential in other neurological conditions or in different patient populations. It is important to
note that the development of remacemide for these conditions has largely been discontinued.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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